7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound “7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[4,5-d]pyridazin-4(5H)-one ring, a methoxyphenyl group, and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the thiazolo[4,5-d]pyridazin-4(5H)-one ring might confer high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Parabens in Aquatic Environments
Occurrence, Fate, and Behavior of Parabens : Parabens, which share structural similarities with the query compound due to the presence of phenolic groups, are widely used as preservatives in various products. Research has focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. Chlorinated by-products of parabens, more stable and potentially more toxic, have also been identified, necessitating further study on their impact (Haman et al., 2015).
Antioxidant Activity Determination
Analytical Methods for Antioxidant Activity : The study and application of antioxidants in various fields highlight the importance of understanding how compounds can mitigate oxidative stress. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds, which may include complex samples containing substances similar to the query compound (Munteanu & Apetrei, 2021).
Enzymatic Treatment of Pollutants
Redox Mediators in Pollutant Degradation : The use of enzymatic approaches for the remediation and degradation of organic pollutants, including those with structures similar to the query compound, has gained interest. Enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds found in industrial wastewater. This approach highlights the potential for novel applications in environmental remediation (Husain & Husain, 2007).
Future Directions
properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-9-15(10-8-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-5-4-6-17(11-16)26-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZNMPFDVERDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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